(1-(3-Bromophenyl)cyclopropyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-(3-Bromophenyl)cyclopropyl)methanamine hydrochloride” is a unique chemical compound with the empirical formula C10H12BrN · HCl . It has a molecular weight of 262.57 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is BrC1=CC=CC (C2 (CN)CC2)=C1.Cl . The InChI key is IBQHKCRPLDGCQP-UHFFFAOYSA-N . These notations provide a way to represent the molecule’s structure using text.Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 262.57 , and it has the empirical formula C10H12BrN · HCl . More detailed physical and chemical properties may require additional experimental data.Scientific Research Applications
Synthesis Applications
- The compound is used in the synthesis of various organic structures. For instance, Kobayashi et al. (2013) detailed the use of 2-bromophenyl methanamine in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, showcasing its utility in constructing complex organic molecules (Kobayashi et al., 2013).
Biological Evaluation
- Bromophenol derivatives, including those with a cyclopropyl moiety, have been synthesized and evaluated for their biological activities. Boztaş et al. (2019) researched these derivatives for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Carbonic Anhydrase Inhibition
- The same compound has been studied for its effects on carbonic anhydrase isoenzymes, which are significant in various physiological functions. Boztaş et al. (2015) found that cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, show significant inhibitory effects on these enzymes (Boztaş et al., 2015).
Chemical Reactions and Properties
- The compound is also valuable in understanding chemical reactions and properties. For example, Yoshida et al. (1988) explored its reactions with isocyanates, contributing to the knowledge of cyclopropenone oximes (Yoshida et al., 1988).
Synthesis of Related Compounds
- Additionally, Kozhushkov et al. (2011) described the synthesis of 1-cyclopropylcyclopropylamine hydrochloride, showcasing the diverse synthetic applications of similar compounds (Kozhushkov et al., 2011).
Safety and Hazards
Mechanism of Action
Mode of Action:
In an acidic environment (pH < 6), (1-(3-Bromophenyl)cyclopropyl)methanamine hydrochloride undergoes hydrolysis to form formaldehyde . Formaldehyde is considered highly bactericidal . Therefore, the compound’s mode of action involves the release of formaldehyde, which may contribute to its antimicrobial effects.
Properties
IUPAC Name |
[1-(3-bromophenyl)cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-3-1-2-8(6-9)10(7-12)4-5-10;/h1-3,6H,4-5,7,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQHKCRPLDGCQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC(=CC=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672627 |
Source
|
Record name | 1-[1-(3-Bromophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211373-43-1 |
Source
|
Record name | 1-[1-(3-Bromophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.